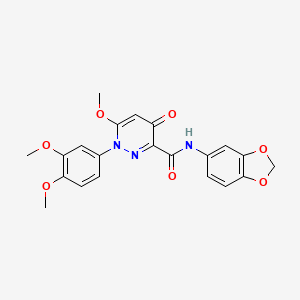

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7/c1-27-15-7-5-13(9-17(15)28-2)24-19(29-3)10-14(25)20(23-24)21(26)22-12-4-6-16-18(8-12)31-11-30-16/h4-10H,11H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDLXDPQYSTPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions.

Construction of the Dihydropyridazine Ring: This can be done through the condensation of hydrazine derivatives with appropriate diketones.

Formation of the Carboxamide Moiety: This step involves the reaction of the dihydropyridazine intermediate with carboxylic acid derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the benzodioxole group is often associated with enhanced anticancer properties. For instance, derivatives of benzodioxole have been reported to induce apoptosis in various cancer cell lines, suggesting that N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide may also exhibit similar effects .

2. Antioxidant Properties

The compound's structure may confer antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals . Research into related compounds has demonstrated their ability to scavenge free radicals effectively.

3. Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar benzodioxole structures can provide neuroprotection against neurodegenerative diseases. They may modulate pathways involved in neuronal survival and inflammation . This application is particularly relevant for conditions like Alzheimer's and Parkinson's disease.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of benzodioxole derivative | 2H-benzodioxole and appropriate alkyl halide | Base catalysis |

| 2 | Dihydropyridazine formation | Benzodioxole derivative and hydrazine hydrate | Heat under reflux |

| 3 | Carboxamide formation | Dihydropyridazine intermediate and acyl chloride | Room temperature |

These synthetic methodologies highlight the compound's accessibility for further research and development.

Case Studies

Case Study 1: Anticancer Screening

In a study conducted on a series of related compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 breast cancer cells). The study concluded that structural modifications could enhance anticancer efficacy .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of benzodioxole derivatives revealed significant protection against glutamate-induced toxicity in neuronal cultures. The study suggested that these compounds could be potential candidates for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structures

The dihydropyridazine core in the target compound distinguishes it from analogs with pyridine () or piperazine () backbones. Dihydropyridazines are less common in drug discovery compared to pyridines but offer unique conformational flexibility due to partial saturation, which may influence binding kinetics .

Substituent Analysis

Key Substituents:

- Benzodioxol/Benzodioxin/Benzoxazinone Rings: These bicyclic systems contribute to π-π stacking interactions. The benzodioxol group in the target compound (vs. benzodioxin in or benzoxazinone in ) may alter steric effects and metabolic stability due to differences in oxygen atom positioning .

- Carboxamide Linkages : The carboxamide group in the target compound and ’s piperazine-carboxamide derivative facilitates hydrogen bonding, a critical feature for protease or kinase inhibition .

Data Table: Comparative Analysis of Structural Features

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 396.44 g/mol. The structure includes a benzodioxole moiety and methoxy groups that are often associated with enhanced bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodioxole exhibit significant antimicrobial properties. The compound was evaluated against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit the FtsZ protein, crucial for bacterial cell division .

Antioxidant Properties

The antioxidant activity of the compound was assessed through various assays, including DPPH radical scavenging and ABTS assays. Results indicated that it possesses a considerable ability to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial cell division.

- Interaction with Cellular Targets : Molecular docking studies suggest that it interacts with various cellular targets, potentially altering signaling pathways related to inflammation and infection .

- Radical Scavenging : Its structural features allow it to act as an effective radical scavenger, reducing oxidative damage.

Case Studies

Q & A

Q. How does the electron-withdrawing 4-oxo group influence the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.